molecular formula C14H17BrFNO2 B8213308 Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate

Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate

Cat. No.: B8213308
M. Wt: 330.19 g/mol
InChI Key: DJBBCOLRVCEVMN-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a piperidine ring substituted with a methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the benzoate ring.

    Piperidine Substitution: The attachment of a piperidine ring substituted with a methyl group to the benzoate ring.

These reactions are usually carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or chromium trioxide may be used.

    Reducing Agents: For reduction reactions, reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate exerts its effects depends on its specific application. In chemical reactions, the compound acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-fluorobenzoate: Lacks the piperidine ring.

    Methyl 4-(4-methylpiperidin-1-yl)benzoate: Lacks the bromine and fluorine atoms.

    Methyl 2-bromo-4-(4-methylpiperidin-1-yl)benzoate: Lacks the fluorine atom.

Uniqueness

Methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate is unique due to the combination of its bromine, fluorine, and piperidine substituents. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-(4-methylpiperidin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrFNO2/c1-9-3-5-17(6-4-9)13-8-11(15)10(7-12(13)16)14(18)19-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBBCOLRVCEVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C(=C2)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrFNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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